molecular formula C13H13N3OS B12494525 5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12494525
M. Wt: 259.33 g/mol
InChI Key: JBHGGVOMYJRFIM-UHFFFAOYSA-N
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Description

5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a diazole ring The compound also contains a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the benzodiazole core.

    Methylation: The final step involves the methylation of the thiophene ring to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-boronic acid pinacol ester
  • 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
  • 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one

Uniqueness

5-{[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of a benzodiazole core and a thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

5-[(5-methylthiophen-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C13H13N3OS/c1-8-2-4-10(18-8)7-14-9-3-5-11-12(6-9)16-13(17)15-11/h2-6,14H,7H2,1H3,(H2,15,16,17)

InChI Key

JBHGGVOMYJRFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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